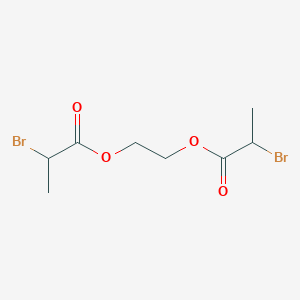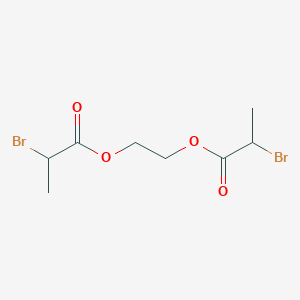
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propanoic acid and contains two bromine atoms, making it a highly reactive molecule. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2-(2-bromopropanoyloxy)ethanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are used under heated conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes or alkynes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate involves its reactivity due to the presence of bromine atoms. The bromine atoms can be easily displaced by nucleophiles, making the compound highly reactive in substitution reactions. The ester functional group also allows for various transformations, such as hydrolysis
Propiedades
Número CAS |
5468-93-9 |
|---|---|
Fórmula molecular |
C8H12Br2O4 |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
2-(2-bromopropanoyloxy)ethyl 2-bromopropanoate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(9)7(11)13-3-4-14-8(12)6(2)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
OBNPDQQJYLNJPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOC(=O)C(C)Br)Br |
Números CAS relacionados |
200192-34-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


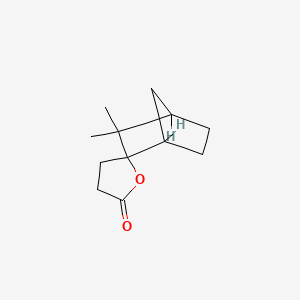

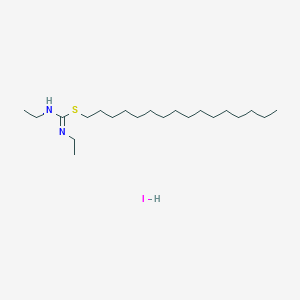
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
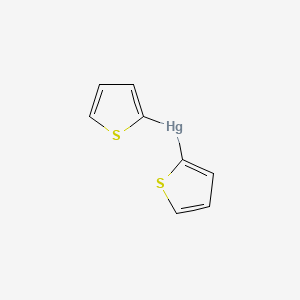
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)

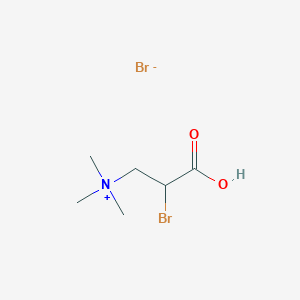
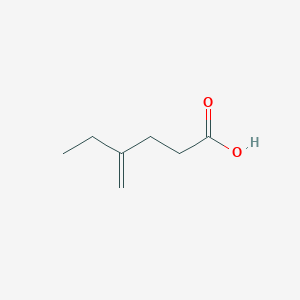
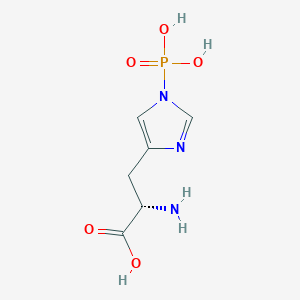
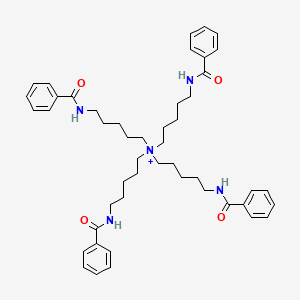
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
